molecular formula C15H13N2P B3050823 1H-Imidazole, 2-(diphenylphosphino)- CAS No. 289884-71-5

1H-Imidazole, 2-(diphenylphosphino)-

Cat. No.: B3050823
CAS No.: 289884-71-5
M. Wt: 252.25 g/mol
InChI Key: QHLCEDRGWVXPMQ-UHFFFAOYSA-N
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Description

1H-Imidazole, 2-(diphenylphosphino)- is a heterocyclic organic compound that features an imidazole ring substituted with a diphenylphosphino group at the second position. Imidazole derivatives are known for their versatility and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science. The incorporation of a diphenylphosphino group enhances the compound’s utility in coordination chemistry and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 2-(diphenylphosphino)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-bromoacetophenone with an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions . Another approach involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods: Industrial production of 1H-Imidazole, 2-(diphenylphosphino)- may involve large-scale cyclo-condensation reactions using efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole, 2-(diphenylphosphino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the diphenylphosphino group to other functional groups.

    Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the diphenylphosphino group yields phosphine oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

1H-Imidazole, 2-(diphenylphosphino)- has a wide range of scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.

    Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Imidazole derivatives are investigated for their therapeutic potential in treating various diseases.

    Industry: The compound is used in the synthesis of advanced materials, including polymers and dyes

Mechanism of Action

The mechanism of action of 1H-Imidazole, 2-(diphenylphosphino)- involves its ability to coordinate with metal centers, forming stable complexes that can catalyze various chemical reactions. The diphenylphosphino group acts as a strong electron-donating ligand, enhancing the reactivity of the metal center. This coordination can activate substrates, facilitating bond formation and cleavage processes .

Comparison with Similar Compounds

    1H-Imidazole: A simpler imidazole derivative without the diphenylphosphino group.

    2-Phenylimidazole: An imidazole derivative with a phenyl group at the second position.

    1,3-Diazole: Another heterocyclic compound with similar structural features.

Uniqueness: 1H-Imidazole, 2-(diphenylphosphino)- is unique due to the presence of the diphenylphosphino group, which imparts distinct electronic and steric properties. This makes it particularly useful in coordination chemistry and catalysis, where it can form stable complexes with various metal centers, enhancing their reactivity and selectivity .

Properties

IUPAC Name

1H-imidazol-2-yl(diphenyl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N2P/c1-3-7-13(8-4-1)18(15-16-11-12-17-15)14-9-5-2-6-10-14/h1-12H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHLCEDRGWVXPMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=NC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40347305
Record name 1H-Imidazole, 2-(diphenylphosphino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

289884-71-5
Record name 1H-Imidazole, 2-(diphenylphosphino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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